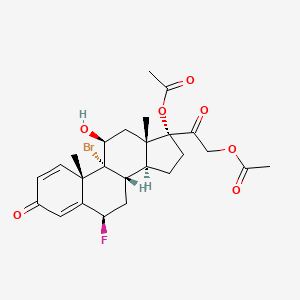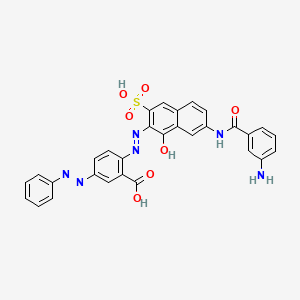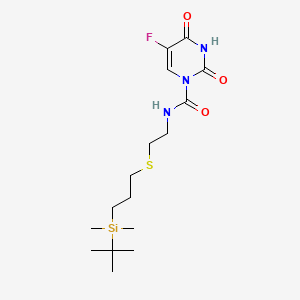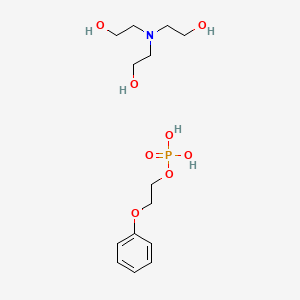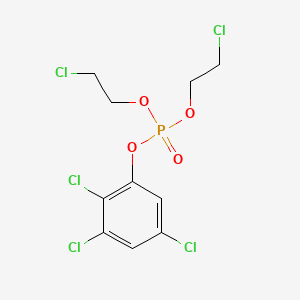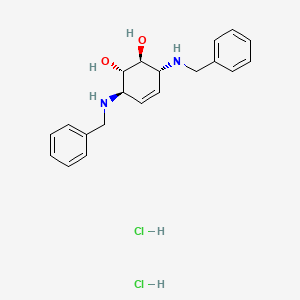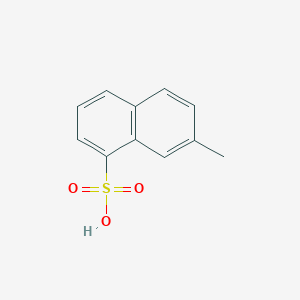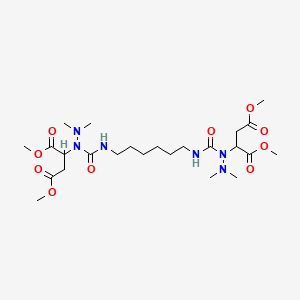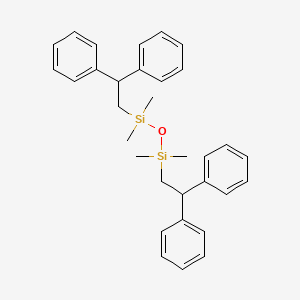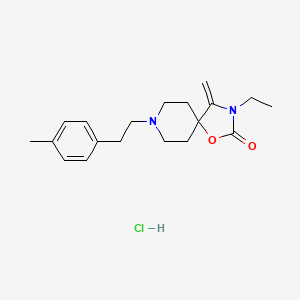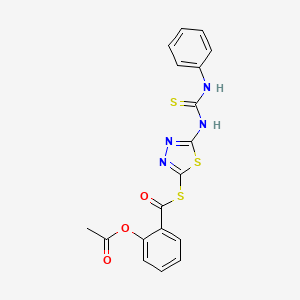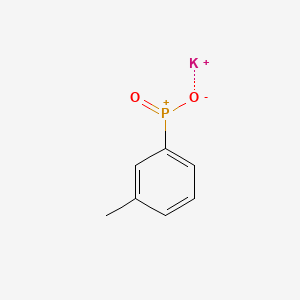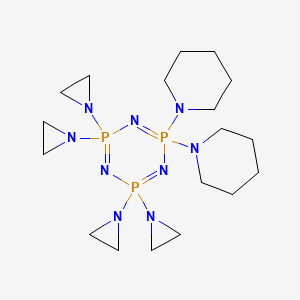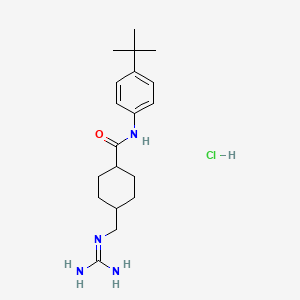
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-,monohydrochloride, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclohexane ring, a carboxamide group, and a substituted phenyl group. The presence of the monohydrochloride form enhances its solubility and stability in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Carboxamide Group: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a tert-butyl group and other functional groups through electrophilic aromatic substitution reactions.
Formation of the Monohydrochloride Salt: The final compound is treated with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the substituted phenyl group.
N-(4-(1,1-Dimethylethyl)phenyl)carboxamide: Lacks the cyclohexane ring.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- is unique due to its specific combination of functional groups and its monohydrochloride form, which enhances its solubility and stability. This uniqueness contributes to its diverse applications and potential therapeutic benefits.
属性
CAS 编号 |
148270-01-3 |
|---|---|
分子式 |
C19H31ClN4O |
分子量 |
366.9 g/mol |
IUPAC 名称 |
N-(4-tert-butylphenyl)-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N4O.ClH/c1-19(2,3)15-8-10-16(11-9-15)23-17(24)14-6-4-13(5-7-14)12-22-18(20)21;/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,24)(H4,20,21,22);1H |
InChI 键 |
LJUXMROIBSORHO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


